![molecular formula C12H10F3NO3 B6598688 ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate CAS No. 870536-88-2](/img/structure/B6598688.png)
ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate (ETIC) is a compound of interest in the scientific community due to its potential applications in research and development. It is an organofluorine compound, a type of organic compound containing fluorine atoms, and is a derivative of indole, a nitrogenous heterocyclic organic compound. In
Scientific Research Applications
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate has potential applications in the field of scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. In addition, ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate has been used as a catalyst for the synthesis of polymers and for the preparation of polyesters. It has also been used in the synthesis of peptides and in the preparation of polymers for drug delivery.
Mechanism of Action
The mechanism of action of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act as a Lewis acid, which is an electron-pair acceptor. It is believed to form a complex with the substrate, which then undergoes a reaction with the other reactants. This reaction is believed to be the basis of its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate are not yet fully understood. However, it has been shown to have a moderate effect on the activity of certain enzymes, such as tyrosinase and cholinesterase. In addition, it has been shown to inhibit the growth of certain types of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate in lab experiments include its low cost and ease of synthesis. Furthermore, it is non-toxic and has a low environmental impact. The main limitation of using ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is its limited stability in the presence of moisture and light.
Future Directions
There are a number of potential future directions for the use of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate. These include its use as a catalyst in the synthesis of other compounds, its use in the preparation of polymers, its use in the synthesis of peptides, and its use in drug delivery. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate can be synthesized via a two-step reaction. The first step is the preparation of 6-trifluoromethoxy-2-indolecarboxylic acid (TICA) from the reaction of indole and trifluoromethanesulfonic anhydride. This is followed by the reaction of TICA with ethyl chloroformate to form ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate. The reaction can be conducted in an inert atmosphere, such as nitrogen, and is completed in a few hours at room temperature.
properties
IUPAC Name |
ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-5-7-3-4-8(6-9(7)16-10)19-12(13,14)15/h3-6,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMLFDBHOMSUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate |
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